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Compound of Interest

Ethyl 5-methylisoxazole-3-
Compound Name:
carboxylate

Cat. No. 81293933

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-
methylisoxazole-3-carboxylate (C7HoaNOs, CAS Number: 3209-72-1). Due to the limited
availability of experimentally derived spectra in public databases, this guide presents a
combination of predicted data, analysis of characteristic functional groups, and general
experimental protocols for acquiring such data. This information is intended to serve as a
valuable resource for the identification, characterization, and quality control of this compound in
research and development settings.

Chemical Structure and Properties

o |[UPAC Name: Ethyl 5-methyl-1,2-oxazole-3-carboxylate

Molecular Formula: C7HaNO3

Molecular Weight: 155.15 g/mol

Appearance: White to off-white solid

Melting Point: 27-31 °C
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Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of individual atoms. Below are the

predicted *H and 3C NMR spectral data for Ethyl 5-methylisoxazole-3-carboxylate.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~1.40 Triplet 3H -O-CHz2-CHs
~2.50 Singlet 3H Isoxazole-CHs
~4.40 Quartet 2H -O-CH2-CHs
~6.50 Singlet 1H Isoxazole-CH

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm)

Assignment

~12.0 Isoxazole-CHs
~14.0 -O-CHz2-CHs
~62.0 -O-CH2-CHs
~102.0 Isoxazole-C4
~158.0 Isoxazole-C3
~160.0 C=0 (Ester)
~170.0 Isoxazole-C5
Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?)

Intensity

Assignment

~2980 Medium-Strong C-H stretch (aliphatic)
~1730 Strong C=0 stretch (ester)

~1610 Medium C=N stretch (isoxazole ring)
~1450 Medium C-H bend (aliphatic)

~1250 Strong C-O stretch (ester)

~1100 Medium N-O stretch (isoxazole ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation
155 [M]* (Molecular ion)
126 [M - C2Hs]*

110 [M - OCH2CHs]*

82 [M - COOC2Hs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-methylisoxazole-3-
carboxylate in 0.6-0.7 mL of deuterated chloroform (CDCIs).

 Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

e 'H NMR Acquisition:

o

Acquire the spectrum at room temperature.

[¢]

Use a standard pulse sequence (e.g., zg30).

[¢]

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

[e]

Apply a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64
scans).

e 13C NMR Acquisition:

o

Acquire the spectrum at room temperature.

[¢]

Use a proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

[e]

A larger number of scans will be required compared to *H NMR (e.g., 1024 or more) due to
the lower natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
residual solvent peak (CDCls: & 7.26 ppm for *H and & 77.16 ppm for 13C).

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: As the compound is a low-melting solid, it can be analyzed as a thin
film. Gently melt a small amount of the sample between two potassium bromide (KBr) or
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sodium chloride (NaCl) plates. Alternatively, dissolve the sample in a volatile solvent (e.qg.,
dichloromethane), deposit a drop onto a KBr plate, and allow the solvent to evaporate.

» Instrumentation: Use an FTIR spectrometer equipped with a deuterated triglycine sulfate
(DTGS) or mercury cadmium telluride (MCT) detector.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment.

[e]

Place the prepared sample in the spectrometer's sample holder.

o

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

[¢]

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable solvent such as methanol or acetonitrile.

¢ Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as
electrospray ionization (ESI) or electron ionization (EI).

o Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass
spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

o EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph
(GC-MS). Acquire the spectrum with a standard electron energy of 70 eV.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.
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Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationships between the different spectroscopic techniques in structure elucidation.
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A general workflow for the spectroscopic analysis of a chemical compound.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1293933?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

- - Derived Information
Spectroscopic Techniques

Molecular Weight
Elemental Formula

Proton Environments

S Carbon Skeleton Functional Groups
1H NMR Connectivity

13C NMR

IR Spectroscopy

Mass Spectrometry

Click to download full resolution via product page

Logical relationships between spectroscopic techniques and derived structural information.

 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 5-methylisoxazole-3-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293933#spectroscopic-data-of-ethyl-5-
methylisoxazole-3-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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